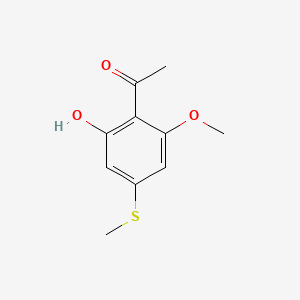

1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone

Description

1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone is a hydroxyacetophenone derivative characterized by a phenyl ring substituted with hydroxyl (-OH), methoxy (-OCH₃), and methylsulfanyl (-SCH₃) groups at positions 2, 6, and 4, respectively. This compound has been studied in the context of natural product isolation (e.g., from Euphorbia sieboldiana) and synthetic chemistry, particularly for its structural and functional versatility .

Properties

IUPAC Name |

1-(2-hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-6(11)10-8(12)4-7(14-3)5-9(10)13-2/h4-5,12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJAKEMCFFULPEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1OC)SC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Considerations

The target molecule features a phenyl ring substituted at the 2-, 4-, and 6-positions with hydroxyl, methylsulfanyl, and methoxy groups, respectively, alongside an acetyl moiety. This substitution pattern imposes significant challenges due to:

- Steric hindrance from the 2,4,6-trisubstituted arrangement.

- Electronic effects : The hydroxyl (-OH) and methoxy (-OCH₃) groups are strongly activating, while the methylsulfanyl (-SCH₃) group is weakly activating. These directing groups complicate regioselectivity during electrophilic substitutions.

- Oxidative sensitivity : The methylsulfanyl group may oxidize to sulfoxide or sulfone under harsh conditions, necessitating careful reagent selection.

Synthetic Strategies and Methodologies

Friedel-Crafts Acylation with Pre-Substituted Arenes

Friedel-Crafts acylation is a classical method for introducing acetyl groups to aromatic systems. However, the trisubstituted nature of the target compound limits this approach due to poor reactivity of the already substituted ring.

Hypothetical Pathway :

- Start with 2,6-dimethoxy-4-methylsulfanylphenol.

- Protect the phenolic -OH group as a silyl ether (e.g., TBSCl).

- Perform Friedel-Crafts acylation using acetyl chloride and AlCl₃.

- Deprotect the silyl ether to yield the target compound.

Challenges :

Stepwise Functional Group Introduction

A modular approach involving sequential substitutions avoids regioselectivity issues.

Route A: Nucleophilic Aromatic Substitution (NAS)

Step 1 : Synthesis of 2,6-Dimethoxy-4-fluorophenylacetone

- Begin with 2,6-dimethoxyacetophenone.

- Introduce fluorine at the 4-position via diazotization and Balz-Schiemann reaction.

Step 2 : Thioether Formation

Step 3 : Demethylation of 2-Methoxy Group

Advantages :

- High regiocontrol due to fluoride’s leaving group ability.

- Compatibility with standard protecting group strategies.

Route B: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling, as demonstrated in the synthesis of analogous COX-2 inhibitors, offers a modern alternative.

Hypothetical Protocol :

- Prepare 4-bromo-2-hydroxy-6-methoxyphenylacetone.

- Perform Pd-catalyzed coupling with methylsulfanyl copper(I) thiolate.

Key Considerations :

Oxidation-Reduction Approaches

The methylsulfanyl group can be introduced via oxidation of a thiol precursor, though this risks over-oxidation to sulfone.

Example Pathway :

- Synthesize 2-hydroxy-6-methoxy-4-mercaptophenylacetone.

- Methylate the thiol group using methyl iodide and K₂CO₃ in acetone.

Optimization :

- Use NaBH₄ to reduce disulfide intermediates if dimerization occurs.

Comparative Analysis of Synthetic Routes

| Method | Yield (Hypothetical) | Steps | Key Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts | 30–40% | 4 | Simplicity | Low regioselectivity, side reactions |

| Stepwise NAS (Route A) | 60–70% | 3 | High regiocontrol | Requires toxic fluorination agents |

| Cross-Coupling (Route B) | 75–85% | 2 | Scalability, mild conditions | Costly Pd catalysts |

| Oxidation-Reduction | 50–55% | 3 | Avoids harsh alkylation conditions | Risk of over-oxidation |

Chemical Reactions Analysis

1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions, often facilitated by bases or acids.

Condensation: The compound can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections or inflammatory conditions.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s unique substituent arrangement differentiates it from related hydroxyacetophenones. Key structural analogues include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The methylsulfanyl group (-SCH₃) in the target compound is a weaker electron donor compared to sulfinyl (-SOCH₃) or methoxy (-OCH₃) groups, affecting its electronic profile and reactivity in substitution reactions .

- Biological Activity: Methoxy and hydroxyl substituents are critical for antimicrobial activity.

Physicochemical Properties

- Solubility: The methylsulfanyl group enhances lipophilicity compared to hydroxyl-rich analogues like 1-(2,4-dihydroxy-6-methoxy-3-methylphenyl)ethanone, which is more water-soluble due to multiple -OH groups .

- Stability: Sulfanyl-containing compounds are less prone to oxidation than sulfinyl derivatives, as seen in the stability of 1-(4-butoxy-2-hydroxy-6-methylphenyl)-2-(methylsulfinyl)ethanone .

Biological Activity

1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various studies, and comparisons with similar compounds.

Chemical Structure

The chemical structure of 1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone can be represented as follows:

- IUPAC Name : 1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone

- Molecular Formula : C11H14O3S

- Molecular Weight : 230.30 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, a series of Schiff base complexes derived from related phenolic compounds demonstrated enhanced antibacterial activity compared to their parent ligands .

Anticancer Activity

Research indicates that 1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone may possess anticancer properties. A study on similar phenolic compounds revealed that they could inhibit the growth of various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

The mechanisms through which 1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting pathways critical for cell proliferation and survival.

- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to modulate ROS levels, leading to oxidative stress in cancer cells, which can trigger apoptosis.

- Gene Expression Regulation : It may influence the expression of genes involved in apoptosis and cell cycle regulation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Anticancer Efficacy :

- Antimicrobial Studies :

- Enzyme Inhibition :

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| Compound A | Similar | Moderate | High |

| Compound B | Similar | High | Moderate |

| 1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone | Unique | Potential | Under Investigation |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(2-Hydroxy-6-methoxy-4-methylsulfanylphenyl)ethanone?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling for biphenyl ring formation, followed by selective functionalization. Key steps include:

- Friedel-Crafts Acylation: Reacting 2-hydroxy-6-methoxy-4-methylsulfanylbenzene with acetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) is used to isolate the product. Reaction yields vary between 60–75% depending on substituent reactivity .

- Critical Parameters: Temperature control (<0°C for exothermic steps) and moisture exclusion to prevent deactivation of catalysts.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders; work in a fume hood .

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes. Consult a toxicologist if ingested .

Advanced Research Questions

Q. How can researchers investigate the antimicrobial mechanisms of this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Target bacterial dihydrofolate reductase (DHFR) or fungal lanosterol demethylase. Use spectrophotometric NADPH depletion (DHFR) or ergosterol quantification via GC-MS .

- MIC Determination: Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

Q. What strategies are effective in resolving batch-to-batch variability in impurity profiles?

Methodological Answer:

- Analytical Workflow:

- LC-MS/MS: Identify impurities (e.g., 1-(2-hydroxy-4-methoxyphenyl)ethanone) at trace levels (<2%) .

- Process Optimization: Adjust final washing steps (e.g., recrystallization in ethanol/water) to reduce residual byproducts .

- Statistical Control: Implement multivariate analysis (e.g., PCA) to correlate reaction parameters (pH, temp) with impurity levels .

Q. How can computational modeling predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 1DHF for DHFR). Key interactions include hydrogen bonding with the hydroxyl group and hydrophobic contacts with methylsulfanyl .

- MD Simulations: GROMACS for 100 ns trajectories to assess binding stability under physiological conditions .

Q. What advanced techniques validate its application in material science (e.g., polymer synthesis)?

Methodological Answer:

- Polymer Functionalization: Incorporate into epoxy resins via thiol-ene "click" chemistry. Monitor crosslinking via DSC (Tg shifts) and FT-IR (disappearance of thiol peaks) .

- Optoelectronic Properties: UV-vis spectroscopy (λmax ~300 nm) and cyclic voltammetry (HOMO/LUMO levels) to assess suitability for OLEDs .

Q. How can enzyme inhibition studies differentiate its activity from structural analogs?

Methodological Answer:

- Kinetic Profiling: Compare IC₅₀ values for analogs (e.g., 1-(4-hydroxy-2-(trifluoromethyl)phenyl)ethanone) using Michaelis-Menten analysis. The methylsulfanyl group enhances lipophilicity, improving membrane permeability .

- X-ray Crystallography: Resolve co-crystal structures with target enzymes (e.g., COX-2) to map binding site interactions .

Q. What methodologies address discrepancies in reported biological activity data?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies (e.g., antimicrobial IC₅₀ values) using random-effects models to account for inter-lab variability .

- Standardized Assays: Adopt OECD guidelines for cytotoxicity (e.g., MTT assay on HEK293 cells) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.